molecular formula C17H15FN4O B5600336 8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide

8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide

Cat. No.: B5600336
M. Wt: 310.33 g/mol
InChI Key: PPOGNOADRNXMID-UHFFFAOYSA-N
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Description

8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H15FN4O and its molecular weight is 310.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12298928 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Novel derivatives related to quinoline carboxamides have been synthesized and evaluated for their antimycobacterial activities. These compounds showed significant in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains. One such compound demonstrated a decrease in bacterial load in lung and spleen tissues in an animal model, highlighting its potential as a new therapeutic agent against mycobacterial infections (Dinakaran et al., 2008).

Antimicrobial and Antifungal Agents

Research on novel pyrazolo[3,4-d]pyrimidine derivatives has shown these compounds to possess potential antimicrobial and antifungal activities. The studies involved synthesizing these derivatives and evaluating their antibacterial and antifungal efficacy, indicating the broad-spectrum potential of quinoline derivatives in addressing infectious diseases (Holla et al., 2006).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors showcase potent and highly selective inhibition, suitable for oral administration, and have been efficacious in combination with DNA strand break-inducing agents in disease-relevant models. This suggests their potential application in cancer therapy (Degorce et al., 2016).

Chemosensors for Metal Ions

Quinoline derivatives have been developed as chemosensors for detecting metal ions like Zn2+ in living cells and aqueous solutions. These sensors exhibit remarkable fluorescence enhancement in the presence of Zn2+, with applications in monitoring metal concentrations in biological and environmental samples (Park et al., 2015).

Fluorophores for Cell Imaging

Tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives have been synthesized and shown to exhibit staining properties for cultured cells after fixing. These compounds can be used as fluorophores for mammalian cell imaging, demonstrating the utility of quinoline derivatives in biological research (Majumdar et al., 2014).

Properties

IUPAC Name

8-fluoro-N-(1-pyrazin-2-ylpropan-2-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11(9-13-10-19-7-8-20-13)21-17(23)15-6-5-12-3-2-4-14(18)16(12)22-15/h2-8,10-11H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOGNOADRNXMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.